4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound that combines the structural features of benzothiazole and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with azides in the presence of copper catalysts to form the triazole ring. The reaction is usually carried out in solvents such as ethanol or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities and exhibit similar biological activities.
Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole are structurally related and have comparable applications in medicinal chemistry.
Uniqueness
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine is unique due to the combination of benzothiazole and triazole rings in a single molecule. This structural feature enhances its biological activity and broadens its range of applications compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C9H7N5S |
---|---|
Molecular Weight |
217.25 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2H-triazol-4-amine |
InChI |
InChI=1S/C9H7N5S/c10-8-7(12-14-13-8)9-11-5-3-1-2-4-6(5)15-9/h1-4H,(H3,10,12,13,14) |
InChI Key |
GOZXTWDBICHCMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NNN=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.